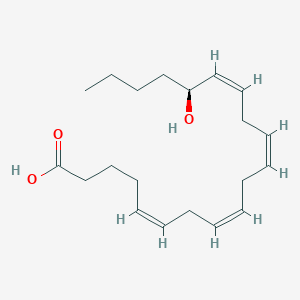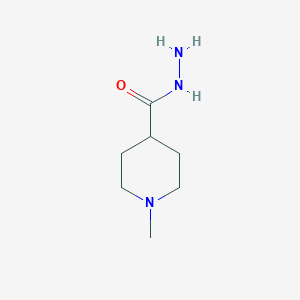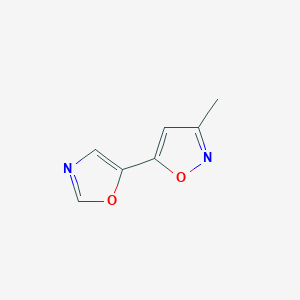
3-Methyl-5-(oxazol-5-yl)isoxazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methyl-5-(oxazol-5-yl)isoxazole is a chemical compound that has been of great interest to the scientific community due to its potential as a research tool. This compound has been found to have a unique mechanism of action, which allows it to selectively modulate certain biological processes. In
作用機序
The mechanism of action of 3-Methyl-5-(oxazol-5-yl)isoxazole involves the binding of the compound to specific sites on ion channels. This binding results in the modulation of the channel's activity, which can lead to changes in the electrical properties of cells. This mechanism of action has been found to be highly selective, which makes 3-Methyl-5-(oxazol-5-yl)isoxazole a valuable tool for studying the role of specific ion channels in various physiological processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-Methyl-5-(oxazol-5-yl)isoxazole have been extensively studied in vitro and in vivo. Studies have shown that this compound can modulate the activity of ion channels in various cell types, which can lead to changes in the electrical properties of these cells. Additionally, 3-Methyl-5-(oxazol-5-yl)isoxazole has been found to have neuroprotective effects in certain models of neurodegeneration.
実験室実験の利点と制限
One of the main advantages of using 3-Methyl-5-(oxazol-5-yl)isoxazole in lab experiments is its selectivity. This compound has been found to selectively modulate specific ion channels, which makes it a valuable tool for studying the role of these channels in various physiological processes. However, one limitation of using 3-Methyl-5-(oxazol-5-yl)isoxazole is its potential toxicity. This compound has been found to have cytotoxic effects in certain cell types, which can limit its use in certain experiments.
将来の方向性
There are several future directions for the use of 3-Methyl-5-(oxazol-5-yl)isoxazole in scientific research. One potential application is in the study of neurodegeneration. This compound has been found to have neuroprotective effects in certain models of neurodegeneration, which makes it a promising tool for the development of novel therapeutics for neurodegenerative diseases. Additionally, the selectivity of 3-Methyl-5-(oxazol-5-yl)isoxazole could be exploited to develop more specific modulators of ion channels, which could have implications for the treatment of a wide range of diseases. Finally, the potential toxicity of 3-Methyl-5-(oxazol-5-yl)isoxazole could be further studied to develop safer analogs of this compound for use in scientific research.
合成法
The synthesis of 3-Methyl-5-(oxazol-5-yl)isoxazole is a relatively simple process that involves the reaction of 3-methylisoxazole with 5-bromo-2-nitrobenzaldehyde in the presence of a base. This reaction results in the formation of the desired compound, which can be purified using standard chromatographic techniques.
科学的研究の応用
3-Methyl-5-(oxazol-5-yl)isoxazole has been used extensively in scientific research as a tool to study various biological processes. This compound has been found to selectively modulate certain ion channels, which makes it a valuable tool for studying the role of these channels in various physiological processes.
特性
CAS番号 |
169779-51-5 |
|---|---|
分子式 |
C7H6N2O2 |
分子量 |
150.13 g/mol |
IUPAC名 |
3-methyl-5-(1,3-oxazol-5-yl)-1,2-oxazole |
InChI |
InChI=1S/C7H6N2O2/c1-5-2-6(11-9-5)7-3-8-4-10-7/h2-4H,1H3 |
InChIキー |
FMDUYCHAMHMIEB-UHFFFAOYSA-N |
SMILES |
CC1=NOC(=C1)C2=CN=CO2 |
正規SMILES |
CC1=NOC(=C1)C2=CN=CO2 |
同義語 |
Isoxazole, 3-methyl-5-(5-oxazolyl)- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




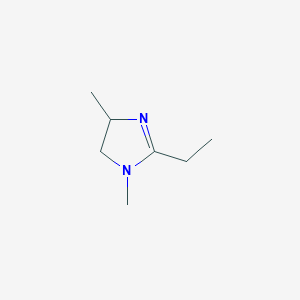
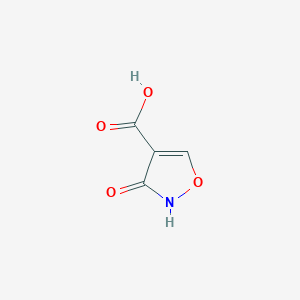
![ethyl 2-amino-4,7-dihydro-5H-thieno[2,3-c]thiopyran-3-carboxylate](/img/structure/B61231.png)
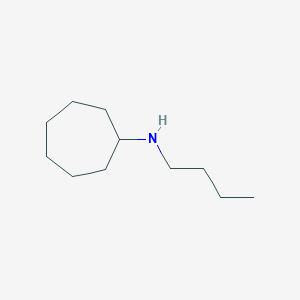
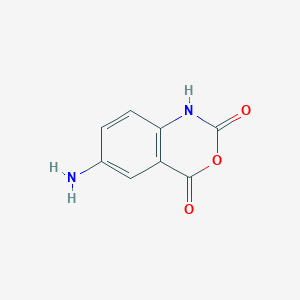

![4'-Acetyl-N-[4-[4-(2-methoxyphenyl)-1-piperazinyl]butyl]-[1,1'-biphenyl]-4-carboxamide](/img/structure/B61237.png)



